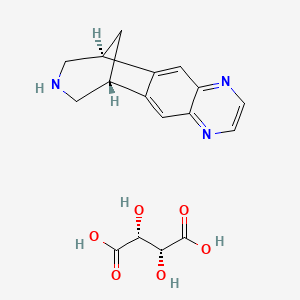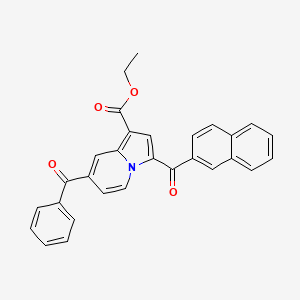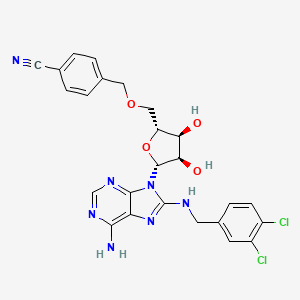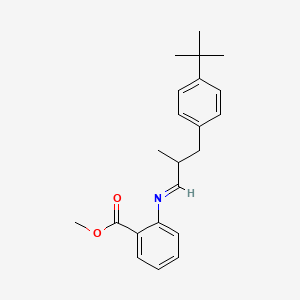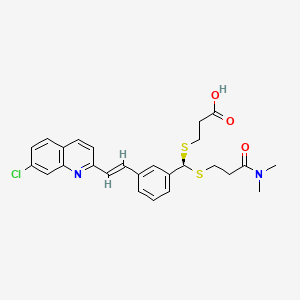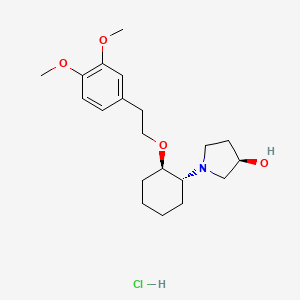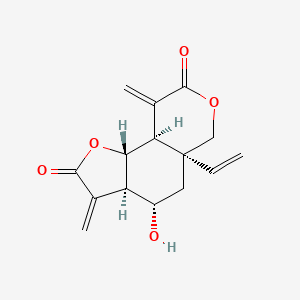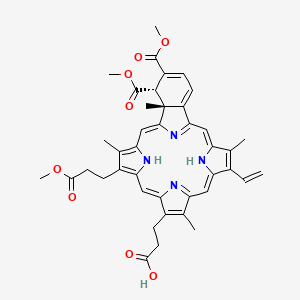
Fenoxodiol
Descripción general
Descripción
Idronoxil es un derivado de isoflavona sintética que ha captado considerable atención en el campo de la oncología. Se estudia principalmente por su potencial como agente anticancerígeno debido a su capacidad para inhibir las vías de transducción de señales implicadas en la proliferación y supervivencia de las células cancerosas . Idronoxil es conocido por sus efectos biológicos multifacéticos, incluida la inducción de apoptosis, la inhibición de la angiogénesis y la modulación del sistema inmunitario .
Aplicaciones Científicas De Investigación
Idronoxil tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la química y reactividad de las isoflavonas.
Biología: Se investiga por sus efectos sobre las vías de señalización celular y la expresión génica.
Mecanismo De Acción
Idronoxil ejerce sus efectos a través de múltiples mecanismos:
Inhibición de la transducción de señales: Idronoxil inhibe el transporte de electrones de la membrana plasmática, interrumpiendo la función de proteínas clave involucradas en la supervivencia y proliferación celular.
Inducción de apoptosis: Induce apoptosis al interrumpir la expresión de la proteína inhibidora de FLICE (FLIP) y degradar el inhibidor de la apoptosis ligado al cromosoma X (XIAP) a través de vías tanto dependientes como independientes de caspasas.
Modulación del sistema inmunitario: Idronoxil puede estimular el sistema inmunitario, mejorando la capacidad del cuerpo para atacar y destruir células cancerosas.
Direcciones Futuras
Strategies to overcome the issue of low bioavailability of Idronoxil are currently being explored . There is potential for Idronoxil to synergize with, or complement, a wide range of cancer therapies . A phase I/II trial of NOX66 (a formulation of Idronoxil) in combination with nivolumab in patients with advanced cancer has shown promising results .
Análisis Bioquímico
Biochemical Properties
Phenoxodiol has been shown to interact with various enzymes and proteins. It was conjugated on the polysaccharide dextran using immobilized laccase as a biocatalyst . The success of the enzymatic conjugation was determined by UV-vis spectrophotometry and its functionalization degree was assessed by 1H NMR .
Cellular Effects
Phenoxodiol has been shown to have significant effects on various types of cells. It inhibits cell proliferation in human cancer cell lines including ovarian, breast, and prostate . It also induces apoptosis in renal cancer cells . In addition, it has been shown to inhibit the Akt pathway via dephosphorylation of Akt .
Molecular Mechanism
Phenoxodiol promotes G1-S arrest by the specific loss in cyclin-dependent kinase 2 activity due to p53-independent p21 WAF1 induction . This novel feature of phenoxodiol may have clinical implications, as the majority of human malignancies have aberrations in cell cycle progression regulation .
Temporal Effects in Laboratory Settings
Phenoxodiol has a short plasma half-life, particularly in the free form, leading to a rapid attainment of steady state levels during continuous intravenous infusion . Following bolus injection, free and total phenoxodiol appeared to follow first order pharmacokinetics .
Dosage Effects in Animal Models
In an in vivo colon cancer model, Balb/C mice administered low-dose Phenoxodiol exhibited significantly reduced tumor growth rates and prolonged survival . Ex vivo results showed that Phenoxodiol stimulated both NK and tumor-specific cell lytic activity .
Metabolic Pathways
Phenoxodiol is a synthetic isoflav-3-ene metabolite that is a natural intermediate in the metabolism of daidzein to equol
Transport and Distribution
Phenoxodiol has a relatively high clearance rate and a volume of distribution indicating distribution of the drug into a body compartment approximately 2.3 times the extracellular fluid volume
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de idronoxil implica varios pasos clave, comenzando con la preparación de la estructura central de isoflavona. Una ruta sintética común incluye la condensación de 4-hidroxibenzaldehído con ácido 4-metoxifenilacético, seguida de ciclización para formar la estructura de cromo-7-ol . Las condiciones de reacción típicamente involucran el uso de catalizadores ácidos o básicos para facilitar el proceso de ciclización.
Métodos de producción industrial
La producción industrial de idronoxil puede involucrar rutas sintéticas similares pero a una escala mayor. El proceso se optimiza para rendimiento y pureza, empleando a menudo técnicas avanzadas como reactores de flujo continuo y cromatografía líquida de alta resolución (HPLC) para la purificación .
Análisis De Reacciones Químicas
Tipos de reacciones
Idronoxil experimenta varias reacciones químicas, que incluyen:
Oxidación: Idronoxil se puede oxidar para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir idronoxil en sus correspondientes derivados dihidro.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula de idronoxil.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varias isoflavonas sustituidas, quinonas y derivados dihidro, cada uno con actividades biológicas distintas .
Comparación Con Compuestos Similares
Idronoxil a menudo se compara con otros derivados de isoflavona, como:
Genisteína: Otra isoflavona con propiedades anticancerígenas, pero con diferentes objetivos moleculares y mecanismos de acción.
Daidzeína: Similar a la genisteína, la daidzeína tiene actividad estrogénica y se estudia por sus posibles beneficios para la salud.
Equol: Un metabolito de la daidzeína, conocido por sus propiedades antioxidantes y antiinflamatorias.
Idronoxil destaca por su capacidad única para inhibir el transporte de electrones de la membrana plasmática y sus efectos biológicos multifacéticos, lo que lo convierte en un candidato prometedor para la terapia del cáncer .
Propiedades
IUPAC Name |
3-(4-hydroxyphenyl)-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUBHVMHNVYXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231029 | |
| Record name | Idronoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The antiproliferative effects of phenoxodiol are associated with inhibition of plasma membrane electron transport in tumour cell lines and primary immune cells. Results from one study (PMID: 17904534) indicate that plasma membrane electron transport (PMET) may be a primary target for phenoxodiol in tumour cells and in activated T cells. | |
| Record name | Idronoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04915 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
81267-65-4 | |
| Record name | Phenoxodiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81267-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idronoxil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081267654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idronoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04915 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Idronoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENOXODIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IDRONOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/995FT1W541 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


